AC-55649

Description

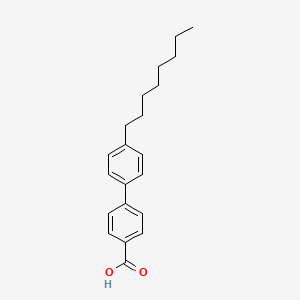

Structure

3D Structure

Properties

IUPAC Name |

4-(4-octylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKPYIEQLLNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364925 | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-49-6 | |

| Record name | 4′-Octyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Octyl-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of AC-55649: A Selective RARβ2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound that has garnered significant interest in the field of pharmacology due to its potent and highly selective agonist activity at the human retinoic acid receptor beta 2 (RARβ2) isoform.[1] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. The isoform-selective nature of this compound makes it a valuable tool for elucidating the specific functions of RARβ2 and a potential therapeutic agent for various diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Selective RARβ2 Activation

The primary mechanism of action of this compound is its function as a selective agonist for the RARβ2. It exhibits a high affinity for the ligand-binding domain of the RARβ2 protein. This binding initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression.

Upon binding to this compound, the RARβ2 undergoes a conformational change. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated RARβ2 then forms a heterodimer with the retinoid X receptor (RXR). This RARβ2-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The binding of the heterodimer complex to RAREs, along with the recruited co-activators, initiates the transcription of downstream genes, leading to the physiological effects mediated by RARβ2 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Receptor Isoform | Reference |

| Potency (pEC50) | 6.9 | Human RARβ2 | [1] |

| 5.7 | Human RARβ1 | [1] | |

| 5.6 | Human RARα | [1] | |

| Selectivity | ~100-fold | for RARβ2 vs. RARα and RARβ1 | [1] |

| Physicochemical Properties | |||

| Log P | 7.7 | N/A | |

| Aqueous Solubility | <0.001 mg/mL | N/A |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway

The signaling pathway initiated by this compound follows the canonical retinoic acid receptor signaling cascade. The diagram below illustrates the key steps involved.

Caption: Signaling pathway of this compound.

Experimental Protocols

A key experiment to characterize the activity of this compound is a transcriptional activation assay. Below is a detailed methodology for such an assay.

Objective: To determine the potency and efficacy of this compound in activating RARβ2-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression vector for human RARβ2

-

Reporter plasmid containing a luciferase gene under the control of a promoter with RAREs

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain the chosen mammalian cell line in appropriate culture conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2).

-

Transfection:

-

Seed cells into a 96-well plate at a suitable density.

-

After 24 hours, co-transfect the cells with the RARβ2 expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Include a control group transfected with an empty vector.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 18-24 hours of incubation with the compound, lyse the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected internal control (e.g., a Renilla luciferase vector) or to the total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a selective RARβ2 agonist like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and highly selective RARβ2 agonist that activates the canonical retinoic acid signaling pathway. Its mechanism of action, characterized by the induction of RARβ2-RXR heterodimerization and subsequent modulation of target gene transcription, has been elucidated through various in vitro assays. The quantitative data on its potency and selectivity underscore its value as a research tool and a potential starting point for the development of novel therapeutics targeting RARβ2-mediated pathways. Further investigation into its in vivo efficacy and safety profile will be crucial for translating its pharmacological properties into clinical applications.

References

AC-55649: A Deep Dive into its RARβ2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649, also known as 4'-Octyl-4-biphenylcarboxylic acid, is a synthetic organic compound identified as a potent and highly selective agonist for the human Retinoic Acid Receptor beta 2 (RARβ2).[1][2][3][4] Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating a wide array of biological processes, including cell growth, differentiation, and apoptosis. The RAR family consists of three main subtypes: RARα, RARβ, and RARγ. The development of subtype-selective RAR modulators like this compound is of significant interest for therapeutic applications, as it may offer a more targeted approach with potentially fewer off-target effects. This technical guide provides a comprehensive overview of the RARβ2 selectivity profile of this compound, including its functional potency, the methodologies used for its characterization, and relevant signaling pathways.

Data Presentation

The selectivity of this compound is primarily defined by its differential functional potency across the RAR subtypes. The following table summarizes the available quantitative data.

Table 1: Functional Potency of this compound at Human Retinoic Acid Receptor Subtypes

| Receptor Subtype | pEC50 |

| RARβ2 | 6.9[1][2][3][4] |

| RARβ1 | 5.7[2] |

| RARα | 5.6[2] |

| RARγ | Not explicitly quantified, but this compound is reported to have over 100-fold selectivity for RARβ2 versus other RARs.[5] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

The primary assay used to identify and characterize the RARβ2 selectivity of this compound was a functional mammalian cell-based assay known as the Receptor Selection and Amplification Technology (R-SAT™).[5]

Receptor Selection and Amplification Technology (R-SAT™)

Principle: R-SAT is a high-throughput screening assay that leverages the ability of agonist-activated G protein-coupled receptors (GPCRs) and nuclear receptors to stimulate cell growth. In this system, the receptor of interest is transiently transfected into cultured mammalian cells. When an agonist binds to the receptor, it triggers a signaling cascade that leads to cellular proliferation. This growth can be quantified, providing a measure of the agonist's potency and efficacy.

General Methodology:

-

Cell Culture and Transfection: Mammalian cells (e.g., NIH3T3) are cultured under standard conditions. The cells are then transiently transfected with a plasmid DNA cocktail containing the gene for the specific human RAR subtype (e.g., RARβ2, RARα, RARγ) and a reporter gene.

-

Compound Screening: The transfected cells are plated into multi-well plates. This compound and other test compounds are added to the wells at various concentrations.

-

Incubation: The cells are incubated for a period of time (typically several days) to allow for receptor activation, signal transduction, and subsequent cell proliferation.

-

Quantification of Cell Growth: Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.

-

Data Analysis: The data is analyzed to determine the concentration-response relationship for each compound on each receptor subtype. From these curves, the pEC50 values are calculated to assess the potency of the agonist.

Note: A detailed, specific protocol for the R-SAT assay as it was applied to the screening and characterization of this compound is not publicly available. The description above is based on the general principles of the R-SAT assay.

Signaling Pathways and Experimental Workflows

RAR Signaling Pathway

The following diagram illustrates the general signaling pathway for retinoic acid receptors.

Caption: General signaling pathway of Retinoic Acid Receptors (RARs).

R-SAT Experimental Workflow

The following diagram provides a simplified, logical workflow for the R-SAT assay used in the discovery of this compound.

Caption: Simplified workflow of the R-SAT assay.

Conclusion

This compound is a valuable research tool for investigating the specific roles of RARβ2 in various physiological and pathological processes. Its high selectivity, as demonstrated by functional assays, makes it a more precise probe compared to pan-RAR agonists. The data presented in this guide, derived from the R-SAT methodology, clearly establishes the preferential activity of this compound for the RARβ2 subtype. Further research to elucidate its binding kinetics and in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. It is important to note that while this compound shows strong functional selectivity, comprehensive binding affinity data and detailed in vivo pharmacokinetic profiles are not extensively documented in publicly available literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AC55649 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. AC55649 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound|59662-49-6|COA [dcchemicals.com]

- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

AC-55649: A Potent and Isoform-Selective RARβ2 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound identified as a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RARβ2).[1][2] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. The selective activation of RARβ2 by this compound, with over 100-fold selectivity against other retinoid receptors, makes it a valuable pharmacological tool for investigating the specific biological functions of this receptor isoform and a promising starting point for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound, chemically known as 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid, is a lipophilic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 59662-49-6 | [1][4] |

| Molecular Formula | C21H26O2 | [4] |

| Molecular Weight | 310.44 g/mol | [4] |

| Purity | ≥98% | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [6] |

Biological Activity and Data Presentation

This compound demonstrates high potency and selectivity as an agonist for the RARβ2 isoform. Its biological activity has been characterized in various in vitro assays, with key quantitative data summarized below.

Table 1: Potency (pEC50) of this compound at Retinoic Acid Receptor Isoforms

| Receptor Isoform | pEC50 |

| RARβ2 | 6.9 |

| RARβ1 | 5.7 |

| RARα | 5.6 |

| Data sourced from R&D Systems and APExBIO.[1][2] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Effect |

| MCF-7 (Human Breast Cancer) | Proliferation Assay | Inhibition of cell proliferation |

| As cited in multiple sources.[1][2] |

Signaling Pathway

This compound, as an RARβ2 agonist, modulates gene transcription through the canonical retinoic acid signaling pathway. Upon binding to the ligand-binding domain of RARβ2, the receptor undergoes a conformational change. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RARβ2 then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)- And (-)-borneol: efficacious positive modulators of GABA action at human recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

The Discovery of AC-55649: A Potent and Isoform-Selective RARβ2 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in a multitude of physiological processes, including cell growth, differentiation, and apoptosis. The RAR family consists of three main isotypes: RARα, RARβ, and RARγ. Due to their involvement in various pathological conditions, RARs have emerged as significant therapeutic targets. The development of isoform-selective RAR modulators is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This technical guide details the discovery of AC-55649 (4'-Octyl-4-biphenylcarboxylic acid) as a potent and highly selective agonist for the human retinoic acid receptor β2 (RARβ2).

Discovery and Screening

This compound was identified from a high-throughput screening campaign of a large chemical library. The primary screening assay employed was a functional, intact cell-based assay designed to identify compounds that specifically activate the human RARβ2 isoform.

High-Throughput Screening Workflow

The following diagram illustrates the general workflow for the high-throughput screening process that led to the identification of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of AC-55649

Executive Summary

This compound, chemically known as 4′-Octyl-4-biphenylcarboxylic acid, is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2).[1][2][3][4] Discovered through high-throughput screening, it has become a valuable pharmacological tool for investigating the specific roles of the RARβ2 isoform in various biological processes.[1][3] Although its physicochemical properties, such as high lipophilicity and low aqueous solubility, present challenges for oral bioavailability, this compound served as a crucial lead compound in the development of optimized analogues with improved drug-like properties, such as AC-261066.[1][2][3][4][5][6] This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Mechanism of Action: RARβ2 Signaling

The biological effects of retinoids are mediated by nuclear retinoic acid receptors (RARs), which exist as three isotypes: α, β, and γ.[1][5][6] These receptors function as ligand-activated transcription factors.[6] In the absence of a ligand, RARs form a heterodimer with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][5] This complex recruits co-repressor proteins, leading to the inhibition of gene transcription.

This compound acts as a selective agonist for the RARβ2 isoform.[7] Upon binding to the Ligand Binding Domain (LBD) of RARβ, this compound induces a conformational change in the receptor. This change leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The complete RARβ/RXR-ligand-co-activator complex then initiates the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.[1][5]

Caption: this compound RARβ2 signaling pathway.

Quantitative Biological & Physicochemical Data

This compound was identified as a highly selective RARβ2 agonist with distinct physicochemical properties. The following tables summarize the key quantitative data reported in the literature.

Table 1: Receptor Activation Potency and Efficacy

| Receptor Isoform | Agonist Potency (pEC₅₀) | Efficacy (%) | Selectivity vs. RARβ2 |

|---|---|---|---|

| RARβ2 | 6.9 | 92% | - |

| RARβ1 | 5.7 | N/A | ~16-fold |

| RARα | 5.6 | N/A | ~20-fold |

| RARγ | < 5.0 | N/A | >100-fold |

Data sourced from studies utilizing functional mammalian cell-based assays.[1][3][7]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | 4′-Octyl-4-biphenylcarboxylic acid |

| Log P | 7.7 |

| Aqueous Solubility | < 0.001 mg/mL |

These properties highlight the compound's high lipophilicity and poor solubility.[1][3]

Experimental Protocols

The discovery and characterization of this compound relied on specific in vitro assays designed to measure retinoid receptor activation.

Discovery via High-Throughput Screening (HTS)

This compound was identified by screening a library of 160,000 small molecules against the human RARβ2 receptor.[1][3] The primary assay used was a functional, intact cell-based Retinoid-SAT (R-SAT) assay.

Methodology: Cell-Based RARE Reporter Gene Assay

-

Cell Line: A mammalian cell line (e.g., C3H10T1/2 or HeLa) is stably transfected with two genetic constructs:

-

An expression vector for the specific human retinoic acid receptor isoform (e.g., RARβ2).[8][9]

-

A reporter construct containing a luciferase or chloramphenicol (B1208) acetyltransferase (CAT) gene under the transcriptional control of a promoter containing multiple Retinoic Acid Response Elements (RAREs).[8][9]

-

-

Compound Treatment: The engineered cells are plated in microtiter plates and treated with compounds from the chemical library at various concentrations.

-

Incubation: Cells are incubated for a sufficient period (e.g., 8-24 hours) to allow for compound uptake, receptor binding, and reporter gene transcription and translation.[3]

-

Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added to the cells. The resulting luminescence, which is directly proportional to the level of RARE-mediated gene transcription, is measured using a luminometer.

-

Data Analysis: The activity of each compound is determined by quantifying the reporter signal relative to controls. Potency (EC₅₀) and efficacy (Emax) are calculated from concentration-response curves.

Caption: HTS workflow for the discovery of this compound.

Summary of Biological Activities

While much of the in-depth in vivo work has been conducted on its more soluble successor, AC-261066, studies indicate that this compound exhibits similar biological effects due to its shared mechanism as a selective RARβ2 agonist.

-

Anti-Diabetic and Anti-Steatosis Effects: In mouse models of insulin (B600854) resistance and obesity, RARβ2 agonists, including this compound, have been shown to mitigate hyperglycemia and reduce ectopic lipid accumulation in the liver, kidney, pancreas, and muscle.[3] This is achieved through the modulation of genes involved in lipogenesis and mitochondrial fatty acid oxidation.[3]

-

Neurite Outgrowth: RARβ signaling is required for retinoid-mediated neurite outgrowth of neurons.[1] Selective RARβ agonists can initiate axonal outgrowth in models of nerve injury, suggesting a potential therapeutic role in nerve regeneration.[1]

-

Stem Cell Differentiation: this compound has been used as a tool compound to study the influence of RARβ activation on the repopulation potential of stem cells.[3]

Structure-Activity Relationship (SAR) Insights

The initial hit, this compound (an octyl-biphenylcarboxylic acid), was part of a series of analogues where the length of the alkyl chain was varied. This exploration revealed key SAR insights:

-

Alkyl chains with three or fewer carbons showed no activity.

-

Increasing the chain length from butyl to hexyl resulted in potent but not fully efficacious compounds.

-

Full agonist activity was achieved with octyl (this compound) and nonyl side chains, demonstrating the importance of this lipophilic tail for receptor activation.[2]

These findings guided the subsequent "hit-to-lead" optimization that transformed the lipophilic and poorly soluble this compound into the more potent and orally available compound, AC-261066, which retained RARβ2 selectivity.[2][3][4]

Conclusion

This compound is a foundational tool compound in the study of retinoid signaling. Its high selectivity for the RARβ2 isoform has enabled researchers to dissect the specific functions of this receptor from the more ubiquitously expressed RARα and RARγ isoforms. While its therapeutic potential is limited by its physicochemical properties, the quantitative data and biological activities associated with this compound have paved the way for the development of second-generation RARβ2 agonists with improved clinical prospects. It remains a critical reference compound for in vitro studies of the retinoid pathway.[10]

References

- 1. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a potent, orally available, and isoform-selective retinoic acid beta2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. news-medical.net [news-medical.net]

- 7. AC55649 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of AC-55649: A Potent and Selective RARβ2 Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic small molecule that has been identified as a potent and highly selective agonist for the human retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1][2] Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, play a crucial role in regulating gene expression involved in various biological processes, including cell growth, differentiation, and apoptosis.[3] The isoform selectivity of this compound for RARβ2 makes it a valuable pharmacological tool for investigating the specific functions of this receptor subtype and a potential starting point for the development of targeted therapeutics with improved side-effect profiles compared to non-selective retinoids. This guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its pharmacological activity, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: The Retinoic Acid Signaling Pathway

This compound exerts its effects through the canonical retinoic acid signaling pathway. As an agonist, it binds to the ligand-binding domain of the RARβ2. This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RARβ2 then forms a heterodimer with the retinoid X receptor (RXR). This RARβ2/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The binding of the heterodimer to RAREs, along with the recruited co-activators, initiates the transcription of these genes, ultimately leading to the observed physiological effects.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The in vitro activity of this compound has been quantified in various functional assays. The data highlights its high potency and selectivity for RARβ2.

| Parameter | This compound | Reference Compounds | Assay Type |

| pEC50 (RARβ2) | 6.9 | - | Transcriptional Activation Assay |

| Efficacy (RARβ2) | 92% | - | Transcriptional Activation Assay |

| pEC50 (RARβ1) | 5.7 | - | Transcriptional Activation Assay |

| pEC50 (RARα) | 5.6 | - | Transcriptional Activation Assay |

| Selectivity (RARβ2 vs RARα/γ) | >100-fold | - | Transcriptional Activation Assay |

| Selectivity (RARβ2 vs RXRs) | >100-fold | - | Transcriptional Activation Assay |

| Aqueous Solubility | <0.001 mg/mL | - | Physicochemical Analysis |

| LogP | 7.7 | - | Physicochemical Analysis |

Experimental Protocols

The primary method for characterizing the in vitro activity of this compound is a functional, cell-based transcriptional activation assay, often referred to as a reporter gene assay.

RARβ2 Transcriptional Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the RARβ2 receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy of this compound as an RARβ2 agonist.

Materials:

-

Cell Line: Mammalian cells (e.g., HEK293, CHO, or HeLa) engineered to constitutively express human RARβ2.[4][5]

-

Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).[4][5][6]

-

Transfection Reagent: A suitable reagent for transiently or stably transfecting the cells with the reporter plasmid.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reference Agonist: A known pan-RAR agonist like all-trans-retinoic acid (ATRA).

-

Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

-

Assay Plates: 96-well or 384-well white, opaque plates for luminescence assays.

-

Luminometer: An instrument to measure the light output from the luciferase reaction.

Experimental Workflow:

Figure 2: Workflow for a typical RARβ2 reporter gene assay.

Detailed Procedure:

-

Cell Culture and Seeding: The engineered mammalian cells are cultured under standard conditions. On the day of the assay, cells are harvested, counted, and seeded into the wells of the assay plate at a predetermined density.

-

Compound Preparation and Treatment: this compound is serially diluted in the appropriate cell culture medium to generate a range of concentrations. The diluted compound is then added to the corresponding wells of the assay plate containing the cells. Control wells receive vehicle only (e.g., DMSO) or a reference agonist.

-

Incubation: The plates are incubated for a period of 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Signal Detection: After incubation, the cell culture medium is removed, and a lysis buffer is added to each well to break open the cells and release the luciferase enzyme. Following a short incubation, a substrate solution containing luciferin (B1168401) is added. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light.

-

Data Acquisition and Analysis: The luminescence from each well is measured using a luminometer. The data are then plotted as luminescence intensity versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration at which 50% of the maximal response is observed), which is then converted to the pEC50 (-logEC50). Efficacy is typically expressed as the percentage of the maximal response induced by a reference agonist.

Selectivity Assays: To determine the isoform selectivity of this compound, the same transcriptional activation assay is performed in parallel using cell lines that are engineered to express other RAR subtypes (RARα, RARγ) or RXR subtypes.[2] The pEC50 values obtained for each receptor subtype are then compared to calculate the selectivity ratio.

Conclusion

The in vitro data for this compound clearly demonstrate its profile as a potent and highly selective agonist for the RARβ2 receptor. The use of functional cell-based reporter gene assays has been instrumental in elucidating its pharmacological properties. This selectivity makes this compound an invaluable tool for dissecting the specific roles of RARβ2 in health and disease and provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Transcriptional activation of a model reporter system by retinoids and retinoic acid receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-55649 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of AC-55649, a selective agonist of the Retinoic Acid Receptor β2 (RARβ2). The document outlines the core methodologies, quantitative data, and signaling pathways involved in the characterization of this compound.

Introduction to this compound

This compound is a synthetic small molecule identified as a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a member of the nuclear receptor superfamily.[1] Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] this compound was discovered through high-throughput screening of a large compound library and has demonstrated potential therapeutic applications, particularly in metabolic diseases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and physicochemical properties.

| Parameter | Value | Assay Type | Reference |

| pEC50 (RARβ2) | 6.9 | R-SAT Assay | [1] |

| Selectivity | >100-fold vs RARα, RARγ, RXRα, RXRβ, RXRγ | Cellular Assays | [1] |

| Lipophilicity (LogP) | 7.7 | Calculated | [1] |

| Aqueous Solubility | <0.001 mg/mL | Experimental | [1] |

Table 1: In Vitro Activity and Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of this compound are provided below. These protocols are based on established techniques in the field.

Retinoid Screening and Testing (R-SAT) Assay

This functional, cell-based assay was utilized for the initial high-throughput screening to identify RARβ2 agonists.

Principle: The R-SAT assay relies on a reporter gene, typically luciferase or β-galactosidase, under the control of a Retinoic Acid Response Element (RARE). In the presence of an RAR agonist, the receptor is activated, binds to the RARE, and drives the expression of the reporter gene, leading to a measurable signal.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293T, CHO) is stably transfected with two plasmids:

-

An expression vector for human RARβ2.

-

A reporter plasmid containing a RARE-driven luciferase gene.

-

-

Cell Culture: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a serum-free medium containing various concentrations of this compound or control compounds.

-

Plates are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is normalized to a vehicle control, and the pEC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the RARβ2 receptor.

Principle: The assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to the target receptor.

Methodology:

-

Receptor Source: Nuclear extracts or whole-cell lysates from cells overexpressing RARβ2 are used as the receptor source.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay Procedure:

-

A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

These studies assess the therapeutic potential of this compound in a relevant disease model.

Principle: The HFD-induced obese mouse model mimics many of the metabolic abnormalities observed in human type 2 diabetes and obesity. The efficacy of this compound is evaluated by its ability to reverse these metabolic derangements.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin (B600854) resistance, and hyperglycemia. A control group is fed a standard chow diet.

-

Compound Administration:

-

This compound is formulated in a suitable vehicle (e.g., corn oil with 2% DMSO).

-

The compound is administered orally (e.g., via gavage) at various doses (e.g., 1-30 mg/kg) once daily for a specified duration (e.g., 4-8 weeks).

-

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

-

Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at baseline and at the end of the study.

-

Gene Expression Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of genes involved in lipid and glucose metabolism.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: RARβ2 Signaling Pathway Activated by this compound.

Caption: High-Throughput Screening Workflow for this compound Discovery.

Caption: In Vivo Efficacy Testing Workflow for this compound.

References

An In-Depth Technical Guide to AC-55649 (CAS Number: 59662-49-6): A Selective RARβ2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55649, with the CAS number 59662-49-6, is a potent and highly selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2). Chemically identified as 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid, this small molecule has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the RARβ2 isoform. Its selectivity makes it a promising candidate for therapeutic development in areas such as oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological effects, with a focus on its anti-proliferative and metabolic regulatory activities.

Chemical and Physical Properties

This compound is a biphenyl (B1667301) carboxylic acid derivative with a molecular formula of C₂₁H₂₆O₂ and a molecular weight of approximately 310.43 g/mol .[1] The presence of the octyl group contributes to its lipophilic nature.

| Property | Value | Reference |

| CAS Number | 59662-49-6 | [1][2][3] |

| Synonyms | 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid | [4] |

| Molecular Formula | C₂₁H₂₆O₂ | [1] |

| Molecular Weight | 310.43 g/mol | [1] |

| Purity | ≥98% (HPLC) | |

| Melting Point | >167°C (decomposes) | [4] |

| Solubility | Soluble in DMSO | |

| Appearance | White to off-white solid |

Mechanism of Action: Selective RARβ2 Agonism

This compound exerts its biological effects by selectively binding to and activating the Retinoic Acid Receptor Beta 2 (RARβ2), a member of the nuclear receptor superfamily.[2] Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The selectivity of this compound for RARβ2 over other RAR isoforms (RARα and RARγ) and RXRs is a key feature, minimizing off-target effects and allowing for the specific interrogation of RARβ2-mediated signaling pathways.[2]

Signaling Pathway of this compound

Caption: this compound binds to RARβ2, leading to heterodimerization with RXR and regulation of target gene transcription.

Experimental Protocols

Functional Intact Cell-Based Screening Assay for RARβ2 Agonist Identification

This protocol is based on the methodology used for the initial discovery of this compound.[5][6] It utilizes a cell line engineered to express a reporter gene under the control of a RARE.

Objective: To identify and characterize compounds that act as agonists for the human RARβ2 receptor.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for human RARβ2

-

Reporter plasmid containing a RARE-driven luciferase or β-galactosidase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound and other test compounds

-

Luciferase assay reagent or β-galactosidase detection kit

-

Luminometer or spectrophotometer

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the RARβ2 expression vector and the RARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Plating: After 24 hours of transfection, plate the cells into 96-well or 384-well plates at an appropriate density.

-

Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the cell culture medium. Add the compounds to the cells and incubate for 18-24 hours.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter gene activity against the compound concentration to generate dose-response curves and determine the pEC₅₀ values.

MCF-7 Breast Cancer Cell Proliferation Assay

This assay is used to evaluate the anti-proliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72-96 hours.

-

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance or luminescence to determine the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC₅₀ value.

Experimental Workflow for In Vitro Assays

Caption: Workflow for identifying RARβ2 agonists and assessing their anti-proliferative effects.

Biological Activity and Quantitative Data

In Vitro Activity

This compound demonstrates high potency and selectivity for the RARβ2 receptor.

| Receptor Isoform | pEC₅₀ | Selectivity (fold vs RARβ2) | Reference |

| RARβ2 | 6.9 | - | [2] |

| RARβ1 | 5.7 | ~16 | [2] |

| RARα | 5.6 | ~20 | [2] |

| Other Retinoid Receptors (RXR) | - | >100 | [2] |

In cancer cell lines, this compound has been shown to inhibit proliferation. For example, it inhibits the growth of the MCF-7 breast cancer cell line.[2]

In Vivo Activity: Metabolic Regulation

Studies in animal models of obesity and diabetes have shown that this compound can ameliorate metabolic dysregulation. In high-fat diet (HFD)-induced obese mice, this compound has been observed to mitigate hepatic steatosis (fatty liver).

| Parameter | Animal Model | Treatment Details | Outcome | Reference |

| Hepatic Steatosis | High-fat diet-induced obese mice | - | Reduced lipid accumulation in the liver | |

| Gene Expression (Liver) | High-fat diet-induced obese mice | - | Downregulation of lipogenic genes (e.g., SREBP-1c, FASN); Upregulation of fatty acid oxidation genes (e.g., CPT1α) | |

| Glucose Homeostasis | Genetically obese (ob/ob) mice | - | Improved glucose tolerance | |

| Body Weight | High-fat diet-induced obese mice | - | Potential for reduction in body weight gain |

Conclusion

This compound is a valuable and highly selective research tool for elucidating the functions of the RARβ2 receptor. Its potent agonist activity and favorable in vitro and in vivo profiles in models of cancer and metabolic disease highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties and therapeutic applications of this compound. Further studies are warranted to fully delineate its mechanism of action and to explore its efficacy and safety in more complex disease models.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Methodological & Application

Application Notes and Protocols for AC-55649 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and highly selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] RARβ2 is considered a tumor suppressor, and its expression is often downregulated in various cancers.[3][4] Activation of RARβ2 by agonists like this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for therapeutic development.[2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and the cell cycle.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of the RARβ2 receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors. The activated RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of a host of genes involved in critical cellular processes.[3][5] The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway has been identified as a negative regulator of RARβ2 expression, and its activation can lead to resistance to retinoid treatment.[1][4]

Data Presentation

Table 1: Effect of ATRA on Apoptosis Induction in Cholangiocarcinoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |

| KKU-100 | 1.25 | 48 | 22 |

| KKU-100 | 2.50 | 48 | 38 |

| KKU-213B | 1.25 | 48 | 22 |

| KKU-213B | 2.50 | 48 | 41 |

Data adapted from a study on ATRA-induced apoptosis.[6]

Table 2: Representative Cell Cycle Arrest Data for a Generic Compound in a Cancer Cell Line

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 45 | 35 | 20 |

| Compound X (10 µM) | 65 | 20 | 15 |

This table presents hypothetical data to illustrate the expected outcome of a compound inducing G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.[7]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 550 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Target cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

This compound

-

Target cancer cell line

-

6-well plates

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Mandatory Visualization

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What are RARβ2 antagonists and how do they work? [synapse.patsnap.com]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Down-regulation of the tumor suppressor gene retinoic acid receptor beta2 through the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoids cause apoptosis in pancreatic cancer cells via activation of RAR-γ and altered expression of Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for AC-55649 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a highly selective agonist for the Retinoic Acid Receptor-β2 (RARβ2), a nuclear receptor involved in the regulation of gene expression.[1][2][3] Retinoid signaling pathways are crucial for various biological processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of these pathways has been implicated in several diseases. As a selective RARβ2 agonist, this compound and its more potent, orally available analog, AC-261066, have been investigated in preclinical mouse models for their therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1] These compounds have been shown to mitigate lipid accumulation, reduce hyperglycemia, and decrease inflammation in these models.[1][4]

This document provides detailed application notes and protocols for the use of RARβ2 agonists in mouse models, with a focus on the available data for AC-261066, a compound developed from this compound with improved potency and bioavailability.[2] The information provided herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these compounds.

Data Presentation

While specific dosage data for this compound in mouse models is limited in the public domain, studies on its more potent successor, AC-261066, provide valuable insights into effective concentrations and administration routes. The following table summarizes the quantitative data from key studies using AC-261066 in mouse models of metabolic disease. Researchers should consider that dosages for this compound may need to be adjusted to account for its lower potency and solubility.[1]

| Compound | Mouse Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings |

| AC-261066 | Wild-type C57BL/6 | High-Fat Diet (HFD)-induced NAFLD | 1.5 mg/100 ml | In drinking water | 16 weeks | Reduced hepatic steatosis, oxidative stress, and inflammation.[1][4] |

| AC-261066 | Wild-type C57BL/6 | HFD-induced Type 2 Diabetes | 3.0 mg/100 ml | In drinking water | Not specified | Corrected hyperglycemia.[1] |

| AC-261066 | ob/ob and db/db mice | Genetic models of obesity and T2D | Not specified | Not specified | 8 weeks | Reduced body weight, hyperglycemia, and peripheral insulin (B600854) resistance.[5] |

| AC-261066 | Wild-type C57BL/6 | HFD-induced Type 2 Diabetes | ~5.4 mg/kg body weight | In drinking water | 7 days | Reversed hyperglycemia and insulin resistance.[5] |

Signaling Pathway

This compound, as an RARβ2 agonist, functions by activating the retinoic acid signaling pathway. This pathway plays a critical role in regulating gene transcription. Upon binding of an agonist like this compound, the Retinoic Acid Receptor (RAR) forms a heterodimer with the Retinoid X Receptor (RXR). This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their expression. This signaling cascade ultimately influences various cellular processes.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of RARβ2 agonists to mouse models of metabolic disease.

Protocol 1: Administration of AC-261066 in Drinking Water for NAFLD Mouse Model

Objective: To evaluate the long-term efficacy of an RARβ2 agonist in a diet-induced model of non-alcoholic fatty liver disease.

Materials:

-

Wild-type C57BL/6 mice

-

High-Fat Diet (HFD; e.g., 45% or 60% kcal from fat)

-

Standard chow diet

-

AC-261066

-

Drinking water bottles

-

Analytical balance

-

Appropriate solvents for dissolving AC-261066 (if necessary, though it is often formulated for water solubility)

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6 mice (e.g., 6-8 weeks old) to the housing facility for at least one week before the start of the experiment.

-

Diet Induction: Divide mice into experimental groups (e.g., chow diet, HFD, HFD + AC-261066). Feed the HFD groups the high-fat diet for a specified period (e.g., 16 weeks) to induce NAFLD. The chow group receives the standard diet.

-

Drug Preparation and Administration:

-

Prepare a stock solution of AC-261066.

-

For the treatment group, dissolve AC-261066 in the drinking water at the desired concentration (e.g., 1.5 mg/100 ml).

-

Provide the medicated water to the treatment group ad libitum.

-

The control HFD group and the chow group receive regular drinking water.

-

Prepare fresh medicated water regularly (e.g., twice a week) to ensure stability and accurate dosing.

-

-

Monitoring: Monitor body weight, food, and water intake weekly.

-

Endpoint Analysis: At the end of the treatment period (e.g., 16 weeks), euthanize the mice and collect blood and tissues (e.g., liver) for analysis.

-

Histology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis).

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent qPCR analysis of genes involved in lipid metabolism and inflammation.

-

Biochemical Analysis: Analyze plasma for markers of liver damage (e.g., ALT, AST) and metabolic parameters (e.g., glucose, insulin, triglycerides).

-

Protocol 2: Acute Oral Gavage Administration of an RARβ2 Agonist

Objective: To assess the acute effects of an RARβ2 agonist on metabolic parameters.

Materials:

-

Mice with induced metabolic phenotype (e.g., HFD-fed)

-

RARβ2 agonist (e.g., AC-261066 or a formulation of this compound)

-

Vehicle control (e.g., corn oil, sterile water with appropriate solubilizing agents)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure consistent absorption.

-

Dose Preparation: Prepare the dosing solution of the RARβ2 agonist in the chosen vehicle at the desired concentration to achieve the target dose in a specific volume (e.g., 5-10 ml/kg body weight).

-

Administration:

-

Weigh each mouse to calculate the exact volume to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

-

Administer the vehicle alone to the control group.

-

-

Post-Administration Monitoring: Monitor the animals for any signs of distress.

-

Data Collection: Collect blood samples at specific time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) to measure parameters like blood glucose and plasma insulin levels. A glucose tolerance test (GTT) or insulin tolerance test (ITT) can be performed following the agonist administration to assess its impact on glucose homeostasis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of an RARβ2 agonist in a mouse model of metabolic disease.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A retinoic acid receptor β2 agonist attenuates transcriptome and metabolome changes underlying nonalcohol-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of AM80 compared to AC261066 in a high fat diet mouse model of liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A retinoic acid receptor β2 agonist reduces hepatic stellate cell activation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Receptor β2 Agonists Restore Glycemic Control In Diabetes and Reduce Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC-55649 in NAFLD Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. AC-55649 is a selective agonist for the retinoic acid receptor beta 2 (RARβ2), a nuclear receptor that plays a crucial role in regulating lipid metabolism and cellular differentiation. Research has demonstrated that activation of RARβ2 signaling can mitigate the pathological features of NAFLD, making this compound and its more potent, orally available analog, AC261066, valuable research tools for investigating the therapeutic potential of targeting this pathway.

These application notes provide a comprehensive overview of the use of this compound and AC261066 in preclinical NAFLD research models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a highly isoform-selective agonist for the human RARβ2 receptor.[1] Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. In the context of NAFLD, activation of RARβ2 signaling in hepatocytes and hepatic stellate cells (HSCs) leads to:

-

Reduced Lipogenesis: Downregulation of key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to decreased expression of enzymes involved in fatty acid synthesis, like Fatty Acid Synthase (FASN).[2][3]

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1α (CPT1α).[3]

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: Attenuation of the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts, a key event in the progression of liver fibrosis. This is partly achieved by antagonizing the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).

-

Reduced Inflammation: Decreased expression of pro-inflammatory mediators in the liver, including Tumor Necrosis Factor-alpha (TNFα), Interleukin 1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[4]

Data Presentation: Quantitative Effects in NAFLD Models

The following tables summarize the quantitative effects of the RARβ2 agonist AC261066, a more potent and orally available analog of this compound, in preclinical models of NAFLD.

Table 1: Effects of AC261066 on Hepatic Lipid Metabolism and Inflammation in High-Fat Diet (HFD)-Induced NAFLD Mouse Model

| Parameter | HFD Control | HFD + AC261066 | Fold Change/Reduction | Reference |

| Hepatic Triglycerides | ~4-fold increase vs. Chow | <1-fold increase vs. Chow | Significant reduction | [5] |

| Hepatic F4/80 Protein (Macrophage Marker) | 16-fold increase vs. Chow | 2.7-fold increase vs. Chow | ~83% reduction vs. HFD | [5] |

| Hepatic MCP-1 mRNA | Increased vs. Chow | Reduced vs. HFD | Significant reduction | [4] |

| Hepatic TNFα mRNA | Increased vs. Chow | Reduced vs. HFD | Significant reduction | [4] |

| Hepatic IL-1β mRNA | Increased vs. Chow | Reduced vs. HFD | Significant reduction | [4] |

| Hepatic IL-6 mRNA | Increased vs. Chow | Reduced vs. HFD | Significant reduction | [6] |

| Hepatic TGF-β1 mRNA | ~4-fold increase vs. Chow | Reduced vs. HFD | Significant reduction | [6] |

| Hepatic α-SMA mRNA (HSC activation marker) | ~3-fold increase vs. Chow | Reduced vs. HFD | Significant reduction | [6] |

Table 2: Effects of AC261066 on Gene Expression in Livers of HFD-Fed Mice

| Gene | Function | Effect of HFD | Effect of HFD + AC261066 | Reference |

| FASN (Fatty Acid Synthase) | Lipogenesis | Increased | Decreased | [7] |

| SREBP-1c (Srebf1) | Lipogenesis (Transcription Factor) | Increased | Decreased | [7] |

| CPT1α (Carnitine Palmitoyltransferase 1α) | Fatty Acid Oxidation | Decreased | Increased | [8] |

| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Lipogenesis (Transcription Factor) | Increased | Decreased | [7] |

| CD36 | Fatty Acid Uptake | Increased | Decreased | [2] |

Table 3: Effects of AC261066 in an In Vitro Model of Hepatocyte Lipotoxicity

| Cell Line | Treatment | Parameter | Observation | Reference |

| Primary Human Hepatocytes | Oleic & Palmitic Acid (OP) | Cell Viability (Trypan Blue) | Decreased | [5] |

| Primary Human Hepatocytes | OP + AC261066 (4.5µM) | Cell Viability (Trypan Blue) | Viability restored to control levels | [5] |

| Primary Human Hepatocytes | Oleic & Palmitic Acid (OP) | CYP2E1 mRNA (Liver Injury Marker) | 1.7-fold increase vs. vehicle | [5] |

| Primary Human Hepatocytes | OP + AC261066 (4.5µM) | CYP2E1 mRNA (Liver Injury Marker) | 0.8-fold decrease vs. OP | [5] |

| AML12 (murine hepatocytes) | Palmitate + Fructose | Lipid Droplet Formation | >10-fold increase | [7] |

| AML12 (murine hepatocytes) | Palmitate + Fructose + AC261066 | Lipid Droplet Formation | Reduced lipid accumulation | [7] |

| HepG2 (human hepatocyte line) | Palmitate | Lipid Accumulation | Increased | [7] |

| HepG2 (human hepatocyte line) | Palmitate + AC261066 (2µM) for 72h | Lipid Accumulation | Attenuated | [7] |

| HepG2 RARβ KO | Palmitate + AC261066 (2µM) for 72h | Lipid Accumulation | No effect | [7] |

Experimental Protocols

In Vivo High-Fat Diet (HFD) Induced NAFLD Mouse Model

Objective: To induce NAFLD in mice and assess the therapeutic efficacy of this compound or its analogs.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Standard chow diet (e.g., 13% kcal from fat)

-

This compound or AC261066

-

Vehicle for compound administration (e.g., drinking water, oral gavage formulation)

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.

-

Diet Induction:

-

Divide mice into a control group (standard chow) and an experimental group (HFD).

-

Feed the respective diets for a period of 12-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[3][5]

-

-

Treatment:

-

After the diet induction period, divide the HFD-fed mice into a vehicle control group and a treatment group.

-

Administer this compound or AC261066 to the treatment group. Administration can be via drinking water (e.g., 1.5 mg/100 ml for AC261066) or daily oral gavage.[6]

-

Continue the HFD and treatment for an additional 4-16 weeks.[3][5]

-

-

Endpoint Analysis:

-

Monitor body weight and food/water intake throughout the study.

-

Perform glucose tolerance tests (GTT) to assess insulin sensitivity.[3]

-

At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.

-

Euthanize mice and harvest livers. A portion of the liver can be fixed in formalin for histological analysis (H&E and Oil Red O staining), and the remaining tissue can be snap-frozen for molecular (qRT-PCR, Western blot) and biochemical (triglyceride content) analyses.

-

In Vitro Hepatocyte Steatosis and Lipotoxicity Model

Objective: To model hepatic steatosis and lipotoxicity in cultured hepatocytes and evaluate the direct effects of this compound or its analogs.

Materials:

-

Primary human hepatocytes, HepG2 cells, or AML12 cells

-

Appropriate cell culture medium and supplements

-

Free fatty acids: Oleic acid and Palmitic acid (typically in a 2:1 molar ratio)

-

This compound or AC261066 dissolved in a suitable solvent (e.g., DMSO)

-

Reagents for assessing lipid accumulation (e.g., Oil Red O, BODIPY)

-

Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay)

-

Reagents for RNA and protein extraction

Procedure:

-

Cell Culture: Culture hepatocytes to the desired confluency in standard culture conditions.

-

Induction of Steatosis/Lipotoxicity:

-

Prepare a stock solution of oleic and palmitic acids complexed to bovine serum albumin (BSA).

-

Treat cells with the fatty acid mixture (e.g., 1mM final concentration of oleic and palmitic acid in a 2:1 ratio for primary human hepatocytes; 600µM palmitic acid for HepG2 cells) for 24-72 hours to induce lipid accumulation and lipotoxicity.[5][7]

-

-

Treatment:

-

Endpoint Analysis:

-

Lipid Accumulation: Stain cells with Oil Red O or BODIPY and quantify lipid droplets using microscopy and image analysis software.

-

Cell Viability: Assess cell viability using methods such as Trypan Blue exclusion or an MTT assay.

-

Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., FASN, SREBP1c, CPT1α), inflammation (e.g., IL-6, TNFα), and cell stress/injury (e.g., CYP2E1).

-

Protein Analysis: Extract protein and perform Western blotting to analyze the levels of key proteins.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: RARβ2 Signaling Pathway in NAFLD Pathogenesis.

Caption: Experimental Workflow for In Vivo HFD Model.

Caption: Experimental Workflow for In Vitro Hepatocyte Model.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic acid signaling in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis [e-enm.org]

- 4. An in vitro model of hepatic steatosis using lipid loaded induced pluripotent stem cell derived hepatocyte like cells [polscientific.com]

- 5. The Liver Meeting Digital Experience™ [aasld.confex.com]

- 6. Retinoic Acid Receptor β Loss in Hepatocytes Increases Steatosis and Elevates the Integrated Stress Response in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A retinoic acid receptor β2 agonist attenuates transcriptome and metabolome changes underlying nonalcohol-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols for Studying Diabetes with AC-55649

For Researchers, Scientists, and Drug Development Professionals